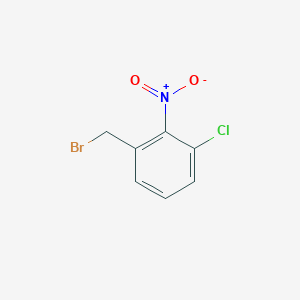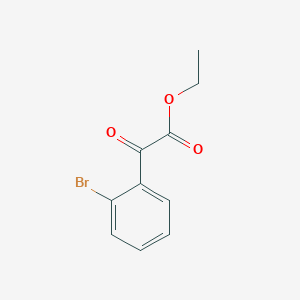
4-(Benzyloxy)benzene-1,2-diamine
Overview
Description
4-(Benzyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C13H14N2O It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position and two amino groups at the 1 and 2 positions
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their applications as inhibitors of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a .
Mode of Action
The mode of action of 4-(Benzyloxy)benzene-1,2-diamine involves a solvent-controllable photoreaction . When 4-methoxyazobenzenes are irradiated in DMF containing 0.5 M hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product .
Biochemical Pathways
It’s known that n-aryl-1,2-phenylenediamines, which are structurally similar, are important for synthesizing various benzimidazole derivatives .
Pharmacokinetics
It is also predicted to inhibit CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
The compound’s photoreaction results in the production of n2-aryl-4-methoxybenzene-1,2-diamines .
Action Environment
The action of this compound is influenced by the solvent environment. For instance, the photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of 4-(Benzyloxy)nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the photoreaction of 4-methoxyazobenzenes in different solvents, which can yield N-arylbenzene-1,2-diamines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogenation techniques. The choice of solvent and catalyst can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoquinones.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Benzyloxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-(Benzyloxy)benzene-1,2-diamine hydrochloride
- 3-(Benzyloxy)benzene-1,2-diamine
- 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
- Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-17-7 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)





![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)




![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)

